Cas no 2649063-25-0 (tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate)

Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate is a specialized isocyanate derivative featuring a sterically hindered piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, while the isocyanate moiety provides reactivity for further functionalization, making it valuable in organic synthesis and pharmaceutical intermediates. The 5,5-dimethyl substitution on the piperidine ring contributes to conformational rigidity, influencing selectivity in reactions. This compound is particularly useful in peptide coupling, polymer chemistry, and the development of bioactive molecules. Its structural features ensure controlled reactivity and compatibility with a range of synthetic conditions, offering versatility in complex molecular constructions.
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate structure
2649063-25-0 structure
Product name:tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
CAS No:2649063-25-0
MF:C15H26N2O3
MW:282.378544330597
CID:6527969
PubChem ID:165663835

tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
    • EN300-1898447
    • 2649063-25-0
    • Inchi: 1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-15(4,5)8-6-12(17)7-9-16-11-18/h12H,6-10H2,1-5H3
    • InChI Key: XSDJAJXEHRTUNQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C)(C)CCC1CCN=C=O)=O

Computed Properties

  • Exact Mass: 282.19434270g/mol
  • Monoisotopic Mass: 282.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 59Ų

tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1898447-2.5g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
2.5g
$3136.0 2023-09-18
Enamine
EN300-1898447-10.0g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
10g
$6882.0 2023-06-02
Enamine
EN300-1898447-1g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
1g
$1599.0 2023-09-18
Enamine
EN300-1898447-1.0g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
1g
$1599.0 2023-06-02
Enamine
EN300-1898447-0.1g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
0.1g
$1408.0 2023-09-18
Enamine
EN300-1898447-5g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
5g
$4641.0 2023-09-18
Enamine
EN300-1898447-0.25g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
0.25g
$1472.0 2023-09-18
Enamine
EN300-1898447-0.05g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
0.05g
$1344.0 2023-09-18
Enamine
EN300-1898447-0.5g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
0.5g
$1536.0 2023-09-18
Enamine
EN300-1898447-5.0g
tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate
2649063-25-0
5g
$4641.0 2023-06-02

Additional information on tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate

Professional Introduction to Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2649063-25-0)

Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate, identified by the chemical formula CAS No. 2649063-25-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of isocyanate derivatives, which are widely recognized for their versatility in the synthesis of biologically active molecules. The unique structural features of this compound, particularly the presence of a tert-butyl group, an isocyanatoethyl chain, and a 5,5-dimethylpiperidine-1-carboxylate moiety, make it a valuable intermediate in the development of novel therapeutic agents.

The tert-butyl group contributes to the steric stability of the molecule, enhancing its resistance to metabolic degradation and improving its pharmacokinetic properties. This characteristic is particularly advantageous in drug design, where maintaining structural integrity under physiological conditions is crucial. The isocyanatoethyl chain serves as a reactive site for further functionalization, enabling the attachment of various pharmacophores or biomolecules. This reactivity makes Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate a versatile building block for constructing complex drug candidates.

The 5,5-dimethylpiperidine-1-carboxylate moiety adds another layer of complexity to the compound's structure, influencing its solubility and interactions with biological targets. This moiety has been extensively studied for its role in modulating receptor binding and enzyme activity. Recent advancements in computational chemistry have highlighted the potential of this scaffold in designing ligands with high affinity and selectivity for therapeutic targets. The combination of these structural elements makes Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing novel immunomodulatory agents, particularly those targeting immune checkpoint receptors. The isocyanate functionality in Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate allows for the facile synthesis of conjugates that can modulate immune responses. For instance, researchers have utilized this compound to develop bispecific antibodies that can engage multiple immune receptors simultaneously, enhancing therapeutic efficacy. These conjugates have shown promise in preclinical studies for treating autoimmune diseases and cancer immunotherapy.

The pharmaceutical industry has also explored the use of Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate in the development of small-molecule drugs that target neurological disorders. The unique structural properties of this compound have been leveraged to design molecules that can cross the blood-brain barrier and interact with central nervous system receptors. Preliminary studies suggest that derivatives of this compound exhibit potential neuroprotective effects, making them attractive candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another area where Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate has shown promise is in the field of antiviral research. The ability to functionalize the isocyanate group allows for the creation of compounds that can inhibit viral replication by targeting essential viral enzymes or proteins. Recent studies have demonstrated that certain derivatives of this compound can effectively block viral entry into host cells, offering a new strategy for combating emerging infectious diseases.

The synthetic methodologies employed in the preparation of Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate are also worth mentioning. The synthesis typically involves multi-step reactions starting from commercially available precursors such as tert-butanol and piperidine derivatives. Advanced catalytic systems have been developed to improve yield and selectivity during these reactions. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to construct the isocyanatoethyl chain efficiently. These synthetic advances have not only streamlined the production process but also opened new avenues for exploring structural variations.

From a regulatory perspective, ensuring the safety and efficacy of compounds like Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate is paramount before they can be translated into clinical applications. Rigorous toxicological studies are conducted to assess potential side effects and determine safe dosage levels. Additionally, computational modeling techniques are employed to predict how these compounds will behave within biological systems, aiding in the optimization of their pharmacological properties.

The future prospects of Tert-butyl 2-(2-isocyanatoethyl)-5,5-dimethylpiperidine-1-carboxylate are vast and exciting. As our understanding of biological mechanisms continues to evolve, new therapeutic targets will emerge, providing further opportunities for drug development. The flexibility offered by this compound's structure allows researchers to tailor its properties for specific applications, making it a cornerstone in medicinal chemistry innovation.

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